molecular formula C14H9Cl B077164 1-Chloro-2-(phenylethynyl)benzene CAS No. 10271-57-5

1-Chloro-2-(phenylethynyl)benzene

Cat. No. B077164
CAS RN: 10271-57-5
M. Wt: 212.67 g/mol
InChI Key: IUGPZGPRLHJZAW-UHFFFAOYSA-N
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Description

1-Chloro-2-(phenylethynyl)benzene, also known as 1-chloro-2-phenylethynylbenzene or 1-chloro-2-phenylethynylbenzene, is an organic compound with the molecular formula C14H9Cl. It is a colorless liquid that is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(phenylethynyl)benzene is not fully understood, but it is believed to act as an electrophile in various reactions. It is known to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-(phenylethynyl)benzene. However, it has been shown to exhibit some cytotoxicity towards cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Chloro-2-(phenylethynyl)benzene in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, its low solubility in water can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 1-Chloro-2-(phenylethynyl)benzene. One area of interest is in the development of new synthetic routes to produce the compound in higher yields and with greater efficiency. Another area of research is in the exploration of its potential as an anticancer agent, including the investigation of its mechanism of action and its efficacy in vivo. Additionally, the development of new materials based on 1-Chloro-2-(phenylethynyl)benzene could have potential applications in various fields, including electronics and materials science.

Synthesis Methods

The synthesis of 1-Chloro-2-(phenylethynyl)benzene is typically achieved through the reaction of 1-chloro-2-iodo-benzene with phenylacetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.

Scientific Research Applications

1-Chloro-2-(phenylethynyl)benzene has been used in various scientific research applications, including as a reactant in the synthesis of other organic compounds. It has also been used as a starting material for the preparation of novel materials with interesting physical and chemical properties.

properties

CAS RN

10271-57-5

Product Name

1-Chloro-2-(phenylethynyl)benzene

Molecular Formula

C14H9Cl

Molecular Weight

212.67 g/mol

IUPAC Name

1-chloro-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

IUGPZGPRLHJZAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl

Other CAS RN

10271-57-5

Origin of Product

United States

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